molecular formula C23H29NO6 B084216 Alpinine CAS No. 14028-90-1

Alpinine

Cat. No.: B084216
CAS No.: 14028-90-1
M. Wt: 415.5 g/mol
InChI Key: NGGOLDIRUNJLSH-GIWBLDEGSA-N
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Description

Alpinine is a diterpenoid alkaloid isolated from Delphinium alpinum, a species within the genus Delphinium (Ranunculaceae). Structurally, it features a complex polycyclic skeleton with specific functional groups attached at key positions (e.g., C-1, C-2, and C-3) on its norditerpenoid core . This compound is part of a broader chemical network in Delphinium species, which are renowned for their rich alkaloid diversity and historical use in traditional medicine. Its isolation and characterization have been facilitated by advanced chromatographic and spectroscopic techniques, as highlighted in supplementary methodologies from recent studies .

Properties

CAS No.

14028-90-1

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

(1S,11R,18S)-4,5,15,16,18-pentamethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaene

InChI

InChI=1S/C23H29NO6/c1-24-10-9-13-11-17(26-3)18(27-4)12-15(13)21-20(24)14-7-8-16(25-2)22(28-5)19(14)23(29-6)30-21/h7-8,11-12,20-21,23H,9-10H2,1-6H3/t20-,21+,23+/m1/s1

InChI Key

NGGOLDIRUNJLSH-GIWBLDEGSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]3[C@H]1C4=C([C@H](O3)OC)C(=C(C=C4)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)OC)C(=C(C=C4)OC)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Alpinine belongs to the norditerpenoid alkaloid class, sharing structural homology with other Delphinium-derived compounds such as deacetylheterophylloidine and andersonine. Key structural differences include:

Compound Core Structure Functional Group Modifications Molecular Weight (Da)
This compound Norditerpenoid C-1: Methoxy; C-3: Hydroxyl ~509.6 (estimated)
Deacetylheterophylloidine Homologous norditerpenoid C-1: Acetylated; C-2: Unsaturated bond ~523.6 (estimated)
Andersonine Norditerpenoid C-1: Hydroxyl; C-3: Methyl ester ~495.5 (estimated)

These structural nuances influence physicochemical properties such as solubility and bioavailability. For instance, this compound’s methoxy group enhances lipophilicity compared to andersonine’s polar ester moiety .

Functional and Pharmacological Comparison

  • However, its toxicity profile remains underexplored .
  • Deacetylheterophylloidine : Demonstrates stronger analgesic effects in rodent models, attributed to its acetylated side chain enhancing receptor binding .
  • Andersonine : Exhibits anti-inflammatory activity via NF-κB pathway suppression, outperforming this compound in cytokine inhibition assays .

Notably, this compound’s bioactivity is species-dependent; D. alpinum variants yield lower alkaloid concentrations than D. occidentale, affecting comparative efficacy .

Analytical Techniques for Differentiation

  • Nuclear Magnetic Resonance (NMR) : Distinguishes this compound’s methoxy resonance (δ 3.3 ppm) from deacetylheterophylloidine’s acetyl peak (δ 2.1 ppm) .
  • Mass Spectrometry (MS) : this compound’s [M+H]⁺ ion at m/z 510.6 contrasts with andersonine’s [M+H]⁺ at m/z 496.5 .
  • Challenges : Extraction artifacts (e.g., degradation during isolation) may skew comparative data, necessitating rigorous validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alpinine
Reactant of Route 2
Reactant of Route 2
Alpinine

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